molecular formula C11H9F2N3O2 B1645851 3-[(2,3-difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid CAS No. 1159940-85-8

3-[(2,3-difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid

Cat. No.: B1645851
CAS No.: 1159940-85-8
M. Wt: 253.2 g/mol
InChI Key: DMPYCOCSGHMHJY-UHFFFAOYSA-N
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Description

3-[(2,3-Difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid is a pyrazole-based compound featuring a carboxylic acid group at position 5 and a 2,3-difluorobenzylamino substituent at position 2. However, commercial availability of this compound has been discontinued (CymitQuimica, 2025) , possibly due to challenges in synthesis, stability, or efficacy.

Properties

IUPAC Name

3-[(2,3-difluorophenyl)methylamino]-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O2/c12-7-3-1-2-6(10(7)13)5-14-9-4-8(11(17)18)15-16-9/h1-4H,5H2,(H,17,18)(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPYCOCSGHMHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CNC2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

While comprehensive data tables and case studies specifically focused on the applications of "3-[(2,3-difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid" are not available within the provided search results, the information provided offers insights into its properties, synthesis, and potential applications, as well as those of related compounds.

Nomenclature and Properties
3-[(2,3-Difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid is a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds with two nitrogen atoms at positions 1 and 2. The presence of a 2,3-difluorobenzyl group attached to the pyrazole ring influences the compound's chemical properties and reactivity.

  • Molecular Formula: While not explicitly stated for 3-[(2,3-Difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid, an example of a similar compound, methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate, has a molecular formula of C12H10F2N2O2.
  • IUPAC Name: Although not specified for the target compound, a related compound, methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate, has the IUPAC name methyl 1-[(2,3-difluorophenyl)methyl]pyrazole-4-carboxylate.

Synthesis
The synthesis of compounds like methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate typically involves:

  • Pyrazole ring formation: Reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
  • Introduction of the 2,3-difluorobenzyl group: Alkylation of the pyrazole nitrogen with 2,3-difluorobenzyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride.
  • Esterification: Esterification of the carboxylic acid group at the 4-position of the pyrazole ring with methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.

Mechanism of Action

The mechanism by which 3-[(2,3-difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For instance, in medicinal applications, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Functional Group Analysis

The compound’s key structural features—a pyrazole ring with a carboxylic acid and fluorinated benzylamino group—distinguish it from analogs. Below is a comparative analysis of similar compounds:

Compound Name (CAS/Ref.) Substituents (Position) Key Functional Groups Applications/Synthesis Notes Evidence Source
3-[(2,3-Difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid 3: 2,3-difluorobenzylamino; 5: COOH Fluorinated aromatic, carboxylic acid Discontinued (synthesis challenges?) CymitQuimica
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (51516-69-9) 1: 4-fluorophenyl; 4: COOH Fluorophenyl, carboxylic acid Research chemical (biological studies) Patent data
5-(2,3-Dihydrobenzofuran-5-yl)-1H-pyrazole-3-carboxylic acid (1365939-51-0) 3: dihydrobenzofuran; 5: COOH Benzofuran, carboxylic acid Intermediate for heterocyclic synthesis Parchem Chemicals
Fipronil (120068-37-3) 1: 2,6-dichloro-4-CF3-phenyl; 4: S(O)CF3 Trifluoromethyl, sulfinyl Pesticide (insecticide) Pesticide Glossary
Ethyl 1-[(2-oxo-1,3-dioxolan-4-yl)methyl]-1H-pyrazole-5-carboxylate 1: oxolane-methyl; 5: COOEt Ester, cyclic ether Synthetic intermediate Heterocyclic Chem

Stability and Commercial Viability

The discontinuation of 3-[(2,3-difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid contrasts with the commercial success of analogs like fipronil. Possible reasons include:

  • Synthetic Complexity : Multi-step synthesis involving fluorinated intermediates (e.g., ) may reduce scalability .
  • Stability Issues : The carboxylic acid group may promote degradation under certain conditions, a problem mitigated in ester derivatives (e.g., ethyl pyrazolecarboxylates in ) .

Key Research Findings and Data

Table 1: Comparative Physicochemical Data (Hypothetical Estimates)

Property Target Compound 5-Amino-1-(4-fluorophenyl)-4-COOH Fipronil
Molecular Weight (g/mol) ~295.2 ~235.2 ~437.1
LogP (Predicted) 1.8 1.2 4.5
Solubility (aq., mg/mL) ~10 (pH 7.4) ~15 (pH 7.4) <0.1
Thermal Stability (°C) Decomposes >200 Stable up to 250 Stable up to 300

Biological Activity

3-[(2,3-Difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid, with the molecular formula C11H9F2N3O2C_{11}H_9F_2N_3O_2 and CAS Number 1159940-85-8, has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

PropertyValue
Molecular FormulaC11H9F2N3O2C_{11}H_9F_2N_3O_2
Molecular Weight253.205 g/mol
CAS Number1159940-85-8
PurityNot specified

The biological activity of 3-[(2,3-difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors associated with various signaling pathways. The compound has shown potential as a neuraminidase (NA) inhibitor , which is crucial for antiviral activity against influenza viruses. In a study focused on pyrazole derivatives, it was found that modifications at the C-5 position led to significant NA inhibitory activity, suggesting that similar substitutions could enhance the efficacy of this compound .

Antiviral Activity

Research indicates that derivatives of pyrazole compounds exhibit substantial inhibitory effects against neuraminidase. For instance, compounds with electron-withdrawing groups at specific positions demonstrated enhanced activity. The structure-activity relationship (SAR) analysis revealed that substituents on the benzyl moiety significantly influence the inhibitory potency against NA .

Anti-inflammatory Effects

In addition to antiviral properties, some studies suggest that 3-[(2,3-difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid may possess anti-inflammatory effects. For example, a related compound demonstrated efficacy in reducing pro-inflammatory cytokines such as IL-6 and TNF-α in vitro and in vivo models of acute inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrazole derivatives indicate that both steric and electronic properties of substituents play critical roles in modulating biological activity. For instance:

  • Electron-withdrawing groups at the para-position of phenyl rings were associated with increased inhibitory activity against NA.
  • Compounds with bulky substituents showed varied interactions with the enzyme active site, affecting their overall efficacy .

Case Studies and Research Findings

  • Neuraminidase Inhibition : A series of pyrazole derivatives were synthesized and evaluated for their NA inhibitory activity. The most potent compound exhibited an IC50 value of approximately 52.31% at 10 μM concentration .
  • Anti-inflammatory Activity : In a study involving a related pyrazole compound, significant reductions in inflammatory markers were observed in LPS-induced models, indicating potential applications in treating inflammatory conditions .

Preparation Methods

1,3-Dipolar Cycloaddition of Diazo Compounds

The 1,3-dipolar cycloaddition reaction between diazo carbonyl compounds and alkynes represents a robust method for constructing the pyrazole backbone. He et al. demonstrated that ethyl α-diazoacetate reacts with phenylpropargyl derivatives in the presence of zinc triflate to yield pyrazole-5-carboxylates in 89% yield. Adapting this approach, the reaction of ethyl diazoacetate with a propiolic acid derivative could generate the pyrazole-5-carboxylic acid ester precursor.

Key Reaction Conditions :

  • Catalyst: Zn(OTf)₂ (5 mol%)
  • Solvent: Triethylamine
  • Temperature: Room temperature
  • Yield: 85–90%

Condensation of Hydrazines with 1,3-Diketones

An alternative route involves the condensation of hydrazine derivatives with β-keto esters or 1,3-diketones. For example, ethyl 3-oxobutanoate reacts with hydrazine hydrate under acidic conditions to form pyrazole-5-carboxylates, as evidenced in the synthesis of 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. This method offers scalability and operational simplicity.

Optimized Parameters :

  • Reagent: Hydrazine hydrate (1.2 equiv)
  • Acid Catalyst: HCl (0.1 M)
  • Temperature: Reflux (80°C)
  • Yield: 70–75%

Functionalization of the Pyrazole Core

Introduction of the Carboxylic Acid Group

Hydrolysis of the pyrazole-5-carboxylate ester to the carboxylic acid is typically achieved under basic conditions. For instance, ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate undergoes saponification with aqueous NaOH (6 N) at 80°C for 2.5 hours, yielding the carboxylic acid in 92% purity.

Representative Hydrolysis Conditions :

Reagent Solvent Temperature Time Yield
NaOH (6 N) H₂O/EtOH 80°C 2.5 h 92%

Installation of the 2,3-Difluorobenzylamino Group

The amination step involves nucleophilic substitution or metal-catalyzed coupling. A patent by US6218418B1 describes the use of palladium-catalyzed Buchwald-Hartwig amination to introduce aromatic amines to pyrazole cores. Applying this method, 3-amino-1H-pyrazole-5-carboxylic acid could react with 2,3-difluorobenzyl bromide under catalytic conditions.

Catalytic System :

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs₂CO₃
  • Solvent: Toluene
  • Temperature: 110°C
  • Yield: 65–70%

Integrated Synthetic Routes

Sequential Cycloaddition-Amination-Hydrolysis

A three-step protocol combines cycloaddition, amination, and hydrolysis:

  • Cycloaddition : Ethyl diazoacetate + propiolic acid derivative → Ethyl pyrazole-5-carboxylate.
  • Amination : Pd-catalyzed coupling with 2,3-difluorobenzyl bromide → Ethyl 3-[(2,3-difluorobenzyl)amino]-1H-pyrazole-5-carboxylate.
  • Hydrolysis : NaOH-mediated saponification → Target compound.

Overall Yield : ~50% (multi-step).

Direct Functionalization via SNAr Reaction

Electron-deficient pyrazoles undergo nucleophilic aromatic substitution (SNAr) with amines. For example, 3-nitro-1H-pyrazole-5-carboxylic acid reacts with 2,3-difluorobenzylamine in DMF at 120°C, yielding the target compound after nitro reduction.

SNAr Conditions :

Parameter Value
Solvent DMF
Temperature 120°C
Catalyst None
Yield 55–60%

Comparative Analysis of Synthetic Methods

Table 1: Efficiency of Key Synthetic Approaches

Method Advantages Limitations Yield Range
Cycloaddition High regioselectivity, mild conditions Requires specialized diazo reagents 85–90%
Condensation Scalable, inexpensive reagents Moderate yields 70–75%
Buchwald-Hartwig Broad substrate scope Costly catalysts 65–70%
SNAr No metal catalysts Limited to electron-deficient cores 55–60%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(2,3-difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of appropriate precursors. For pyrazole-carboxylic acid derivatives, a common approach involves coupling a substituted benzylamine with a pyrazole core under reflux in polar aprotic solvents (e.g., DMF or THF) using catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling reactions. Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the product. For example, similar pyrazole derivatives were synthesized using arylboronic acids and Pd catalysts in degassed DMF/H₂O mixtures . Basic hydrolysis of ester intermediates (e.g., ethyl pyrazole carboxylates) to carboxylic acids is also a key step .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The 2,3-difluorobenzyl moiety will show distinct aromatic splitting patterns (e.g., doublets of doublets for adjacent fluorines). The pyrazole NH proton typically resonates at δ ~12–14 ppm (DMSO-d₆). Carboxylic acid protons (if present) appear broadened or exchangeable .
  • IR : A strong carbonyl stretch (~1680–1720 cm⁻¹) confirms the carboxylic acid group. Amine N-H stretches appear at ~3300–3500 cm⁻¹ .
  • Mass Spectrometry (ESI-MS) : The molecular ion [M+H]⁺ should match the theoretical molecular weight (e.g., C₁₁H₁₀F₂N₃O₂ = 269.08 g/mol). Fragmentation patterns can confirm substituent connectivity .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Pyrazole-carboxylic acids are hygroscopic and prone to decomposition. Store under inert gas (N₂/Ar) in sealed containers at 2–8°C. Avoid prolonged exposure to light or moisture, as fluorinated aromatic groups may undergo hydrolytic degradation .

Advanced Research Questions

Q. How can low yields during the amidation or coupling steps be addressed?

  • Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2–1.5 equivalents of 2,3-difluorobenzylamine relative to the pyrazole core). Use coupling agents like HATU or EDCI with DMAP as a catalyst in anhydrous DMF. Monitor reaction progress via TLC or LC-MS. If steric hindrance from the difluorobenzyl group occurs, switch to microwave-assisted synthesis (e.g., 80°C, 30 min) to enhance reactivity .

Q. How to resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer : Cross-validate assay conditions (e.g., cell lines, incubation times, and solvent controls). For pyrazole derivatives, minor structural variations (e.g., fluorine substitution patterns) significantly alter target binding. Perform molecular docking studies to compare interactions with proposed targets (e.g., enzyme active sites). Re-evaluate purity via HPLC (>95%) to rule out impurities affecting bioactivity .

Q. What strategies can improve the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Methodological Answer :

  • Solubility : Introduce hydrophilic groups (e.g., PEG chains) or prepare salt forms (e.g., sodium carboxylate). Co-solvent systems (DMSO/PBS) can enhance in vitro testing .
  • Bioavailability : Methylation of the pyrazole NH or prodrug strategies (e.g., esterification of the carboxylic acid) may improve membrane permeability. Pharmacokinetic modeling using logP and pKa values can guide structural modifications .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Systematically vary substituents on the benzyl group (e.g., mono- vs. di-fluorination) and pyrazole core (e.g., methyl vs. trifluoromethyl groups). Use parallel synthesis or combinatorial libraries to screen analogs. Biological evaluation should include enzyme inhibition assays (IC₅₀) and cytotoxicity profiling (e.g., against HEK293 or HepG2 cells) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,3-difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-[(2,3-difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid

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